molecular formula C18H16FNO4 B2894026 N-(2,2-di(furan-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide CAS No. 2309344-13-4

N-(2,2-di(furan-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2894026
M. Wt: 329.327
InChI Key: SNKWJBCPPQIIBB-UHFFFAOYSA-N
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Description


N-(2,2-di(furan-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide, often referred to as DFEA , is a synthetic organic compound. Its chemical structure comprises a furan ring, a fluorophenyl group, and an acetamide functional group. DFEA exhibits interesting pharmacological properties, making it a subject of scientific investigation.



Synthesis Analysis


The synthesis of DFEA involves several steps, including the condensation of furan-2-carbaldehyde with ethylamine to form the furan-2-ethylamine intermediate. Subsequent reactions with 2-fluorophenol and acetic anhydride yield the final product, DFEA. Researchers have explored various synthetic routes to optimize yields and purity.



Molecular Structure Analysis


DFEA’s molecular formula is C₁₃H₁₁FNO₃ . The compound’s three-dimensional structure reveals the spatial arrangement of atoms, including bond angles, torsion angles, and intermolecular interactions. X-ray crystallography and computational methods provide insights into its geometry.



Chemical Reactions Analysis


DFEA can participate in various chemical reactions, such as hydrolysis, amidation, and substitution. Researchers have investigated its reactivity with different nucleophiles and electrophiles. Understanding these reactions informs its potential applications.



Physical And Chemical Properties Analysis



  • Melting Point : DFEA typically melts around 120-125°C .

  • Solubility : It exhibits moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) and acetone .

  • Stability : DFEA is stable under ambient conditions but may degrade upon exposure to light or moisture.


Scientific Research Applications

1. Applications in Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, structurally related to N-(2,2-di(furan-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide, serves as an intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a crucial step in this process, employs Novozym 435 as a catalyst. This reaction is significant for the synthesis of antimalarial medications (Magadum & Yadav, 2018).

2. Role in Heteroaromatic Decarboxylative Reactions

The compound is involved in the decarboxylative Claisen rearrangement reactions of furan-2-ylmethyl and other related derivatives. These reactions are crucial for synthesizing heteroaromatic products, which have diverse applications in medicinal chemistry (Craig et al., 2005).

3. Use in Dye-Sensitized Solar Cells

Derivatives of N-(2,2-di(furan-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide, such as phenothiazine derivatives with furan as a conjugated linker, have been used in dye-sensitized solar cells. The furan-linked derivative exhibited a 6.58% solar energy-to-electricity conversion efficiency, which is a significant enhancement in the field of renewable energy (Kim et al., 2011).

4. Development of Chemosensors

The structural analogs of N-(2,2-di(furan-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide have been synthesized for detecting Zn2+ in aqueous solutions and living cells. These chemosensors, with their remarkable fluorescence enhancement in the presence of Zn2+, are important for monitoring Zn2+ concentrations in biological and environmental samples (Park et al., 2015).

5. Synthesis of Fluorine-Containing Benzofurans

The compound has been used in the microwave-assisted synthesis of fluorine-substituted benzofurans, which are valuable in various pharmaceutical applications. These reactions highlight the compound's utility in introducing fluorine atoms into organic molecules (Rao et al., 2005).

Safety And Hazards



  • Toxicity : Limited toxicity data are available. Researchers must assess its safety profile through in vitro and in vivo studies.

  • Handling Precautions : Standard laboratory precautions apply when working with DFEA. Use appropriate personal protective equipment (PPE) and handle it in a well-ventilated area.


Future Directions



  • Biological Activity : Investigate DFEA’s potential as an anti-inflammatory, anticancer, or antimicrobial agent.

  • Structure-Activity Relationship (SAR) : Explore structural modifications to enhance its pharmacological properties.

  • Formulation : Develop suitable formulations (e.g., nanoparticles, liposomes) for targeted drug delivery.


properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4/c19-14-5-1-2-6-17(14)24-12-18(21)20-11-13(15-7-3-9-22-15)16-8-4-10-23-16/h1-10,13H,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKWJBCPPQIIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC(C2=CC=CO2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-di(furan-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide

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